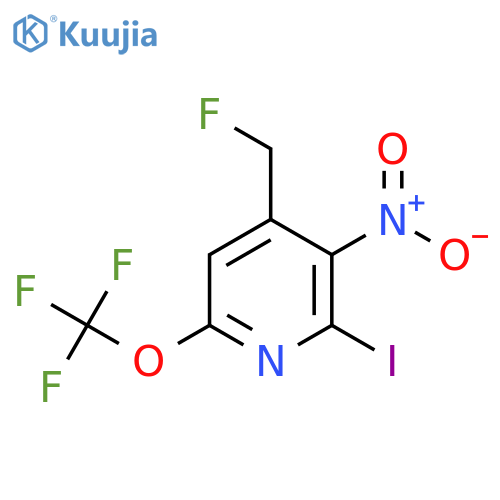Cas no 1804483-68-8 (4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine)

1804483-68-8 structure
商品名:4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine
CAS番号:1804483-68-8
MF:C7H3F4IN2O3
メガワット:366.008407831192
CID:4814121
4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H3F4IN2O3/c8-2-3-1-4(17-7(9,10)11)13-6(12)5(3)14(15)16/h1H,2H2
- InChIKey: FDDXEGSIHYJZHT-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(CF)=CC(=N1)OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 285
- トポロジー分子極性表面積: 67.9
- 疎水性パラメータ計算基準値(XlogP): 3
4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090517-1g |
4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine |
1804483-68-8 | 97% | 1g |
$1,534.70 | 2022-04-02 |
4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
1804483-68-8 (4-(Fluoromethyl)-2-iodo-3-nitro-6-(trifluoromethoxy)pyridine) 関連製品
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 249916-07-2(Borreriagenin)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量